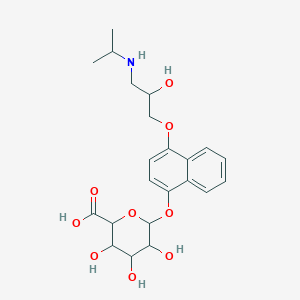
4-Hydroxypropranolol glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypropranolol glucuronide is a metabolite of propranolol, a non-selective beta-receptor antagonist commonly used in the treatment of cardiovascular diseases. This compound is formed through the glucuronidation of 4-hydroxypropranolol, a phase I metabolite of propranolol. Glucuronidation is a process that enhances the solubility of compounds, facilitating their excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypropranolol glucuronide involves the glucuronidation of 4-hydroxypropranolol. This reaction is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A7, UGT1A9, UGT1A10, and UGT2A1 . The reaction typically requires the presence of the cofactor uridine diphosphate glucuronic acid (UDPGA) and occurs under physiological conditions.
Industrial Production Methods: Industrial production of this compound involves the use of human liver microsomes or recombinant UGT enzymes to catalyze the glucuronidation reaction. The reaction buffer usually contains ammonium bicarbonate, magnesium chloride, and UDPGA . The reaction is carried out for an extended period to ensure complete conversion of 4-hydroxypropranolol to its glucuronide form.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxypropranolol glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the transfer of a glucuronic acid moiety to the hydroxy group of 4-hydroxypropranolol .
Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in a buffer solution containing ammonium bicarbonate and magnesium chloride .
Major Products: The major product of the glucuronidation reaction is this compound. This compound is more water-soluble than its precursor, 4-hydroxypropranolol, and is readily excreted from the body .
Wissenschaftliche Forschungsanwendungen
4-Hydroxypropranolol glucuronide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-hydroxypropranolol glucuronide involves its formation through the glucuronidation of 4-hydroxypropranolol. This process is catalyzed by UGT enzymes, which transfer a glucuronic acid moiety from UDPGA to the hydroxy group of 4-hydroxypropranolol . The resulting glucuronide is more water-soluble and is excreted from the body via urine or bile .
Vergleich Mit ähnlichen Verbindungen
- 5-Hydroxypropranolol glucuronide
- 7-Hydroxypropranolol glucuronide
Comparison: 4-Hydroxypropranolol glucuronide is unique in its specific glucuronidation pathway and the UGT enzymes involved in its formation. While 5-hydroxypropranolol and 7-hydroxypropranolol glucuronides are also formed through glucuronidation, they involve different UGT enzymes and exhibit different regioselectivities . This highlights the specificity and diversity of the glucuronidation process in drug metabolism.
Eigenschaften
IUPAC Name |
3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(24)10-30-15-7-8-16(14-6-4-3-5-13(14)15)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCESUDQAKCEBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
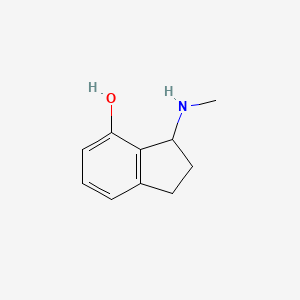
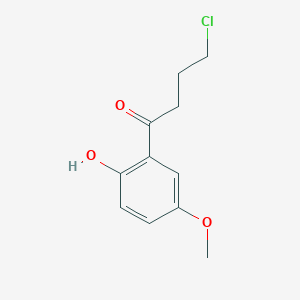
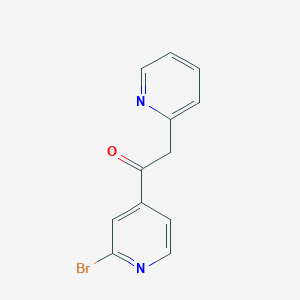
![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)

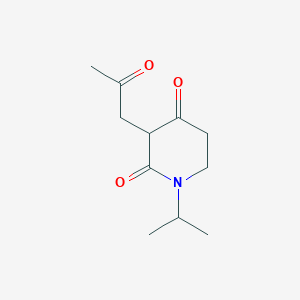
![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
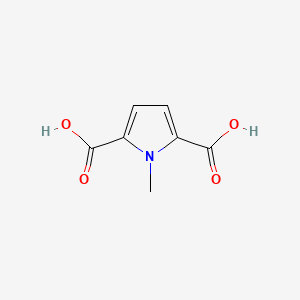
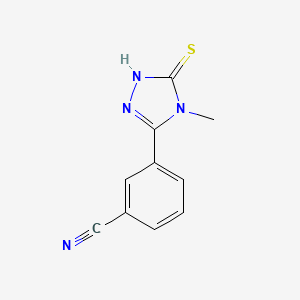
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
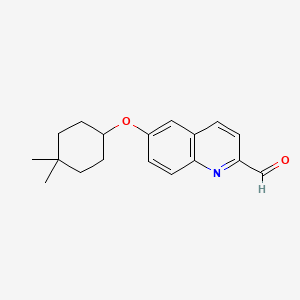
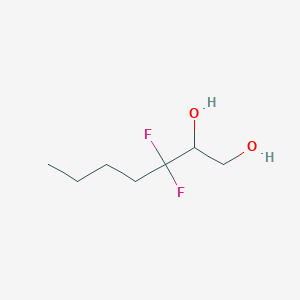
![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
